Advanced Pharmacophore Engineering: A Technical Guide to 2-Methyl-6-phenylbenzene-1-sulfonamide (CAS 1872279-93-0)
Advanced Pharmacophore Engineering: A Technical Guide to 2-Methyl-6-phenylbenzene-1-sulfonamide (CAS 1872279-93-0)
Executive Summary
In contemporary medicinal chemistry, the strategic deployment of sterically hindered scaffolds is paramount for achieving high target selectivity and minimizing entropic penalties upon receptor binding. 2-Methyl-6-phenylbenzene-1-sulfonamide (CAS 1872279-93-0) represents a privileged building block that embodies this principle. By featuring a biphenyl core flanked by an ortho-methyl group and an ortho-sulfonamide moiety, this molecule leverages severe steric crowding to lock its 3D conformation. As a Senior Application Scientist, I have structured this whitepaper to detail the physicochemical dynamics, target-binding mechanics, and self-validating synthetic protocols for this critical pharmacophore, providing actionable insights for drug development professionals.
Physicochemical Profiling & Structural Dynamics
The utility of CAS 1872279-93-0 lies in its precise spatial geometry. The presence of the methyl group at the 2-position and the phenyl ring at the 6-position creates a highly congested environment around the central sulfonamide group. This steric clash forces the biphenyl system out of planarity, resulting in an orthogonal (perpendicular) dihedral angle between the two aromatic rings. This minimizes the entropic cost of binding to deep hydrophobic pockets, a critical factor in the design of high-affinity ligands[1].
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of the compound, validated through mass spectrometry and computational profiling[2].
| Property | Value | Method / Condition |
| CAS Registry Number | 1872279-93-0 | Standard Database |
| Chemical Formula | C₁₃H₁₃NO₂S | Elemental Analysis |
| Monoisotopic Mass | 247.0667 Da | MS (ESI+)[2] |
| Predicted XLogP | ~2.5 | Computational Profiling[2] |
| Topological Polar Surface Area (TPSA) | 86.6 Ų | 2D Structure Analysis |
| H-Bond Donors / Acceptors | 1 (NH₂) / 2 (SO₂) | Pharmacophore Mapping |
| Rotatable Bonds | 2 | Conformational Analysis |
Mechanistic Role in Target Binding
The sterically locked biphenyl-2-sulfonamide motif is a cornerstone in the development of several major therapeutic classes:
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Dual Angiotensin II (AT1/AT2) & Endothelin A (ETA) Antagonism : The orthogonal biphenyl structure effectively mimics the C-terminal geometry of Angiotensin II. The sulfonamide acts as a critical hydrogen-bond donor/acceptor network, anchoring the molecule to polar residues, while the locked phenyl ring projects deeply into the hydrophobic S1/S4 sub-pockets of the [3]. Further modifications using 1,2,4-triazole derivatives on this scaffold have yielded highly potent with IC₅₀ values in the sub-nanomolar range[4].
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Factor Xa Inhibition : In the coagulation cascade, the rigid biphenyl sulfonamide core optimally spans the S1 and S4 pockets of Factor Xa. The sulfonamide group interacts with the catalytic triad, preventing thrombin production and offering robust [5].
Figure 1: Pharmacophore mapping of the sterically locked biphenyl-2-sulfonamide core.
Synthetic Methodology & Validation
The synthesis of highly congested biphenyl systems requires precise catalytic control to overcome the high activation energy barrier of ortho-substituted cross-couplings. The following self-validating protocol outlines the Suzuki-Miyaura coupling required to generate CAS 1872279-93-0.
Protocol: Synthesis of 2-Methyl-6-phenylbenzene-1-sulfonamide
Objective : To construct the sterically hindered biphenyl core with high regioselectivity and yield.
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Reagent Preparation & Degassing : In an oven-dried Schlenk flask, combine 2-bromo-6-methylbenzene-1-sulfonamide (1.0 eq) and phenylboronic acid (1.2 eq).
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Causality: A slight stoichiometric excess of boronic acid compensates for competitive protodeboronation that inevitably occurs at elevated temperatures.
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Catalyst & Base Addition : Add Pd(dppf)Cl₂ (5 mol%) and Na₂CO₃ (2.0 eq).
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Causality: The bidentate dppf ligand enforces a wide bite angle on the palladium center, accelerating the sterically demanding reductive elimination step. Na₂CO₃ is chosen as a mild base to form the reactive boronate complex without hydrolyzing the sensitive sulfonamide group.
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Solvent Introduction : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).
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Causality: Water is essential to dissolve the inorganic base and facilitate transmetalation, while 1,4-dioxane provides a homogeneous organic phase with a boiling point high enough (101 °C) to overcome the kinetic barrier of the sterically hindered coupling.
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Thermal Activation : Heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.
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Causality: Argon prevents the oxidative degradation of the Pd(0) active species. Maintaining 80 °C provides optimal kinetic energy for the cross-coupling while minimizing thermal degradation.
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Analytical Validation (Self-Correction Loop) :
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In-Process Control: Monitor the reaction via TLC (3:1 Hexane/EtOAc). The disappearance of the starting material (lower R_f due to the heavy bromine atom) and appearance of the product (higher R_f due to the non-polar phenyl ring) validates reaction progression.
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Post-Isolation QC: Perform ¹H NMR (400 MHz, DMSO-d₆). The self-validating marker is the integration of the methyl singlet (~2.3 ppm, 3H) against the broad sulfonamide singlet (~7.2 ppm, 2H) and the complex multiplet of the 8 aromatic protons. This confirms the structural integrity of the synthesized CAS 1872279-93-0.
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Figure 2: Self-validating Suzuki-Miyaura cross-coupling workflow for CAS 1872279-93-0.
Conclusion
2-Methyl-6-phenylbenzene-1-sulfonamide is far more than a simple chemical intermediate; it is a highly engineered pharmacophore designed to exploit steric hindrance for conformational locking. By mastering its physicochemical properties and the rigorous synthetic protocols required to produce it, drug development professionals can leverage this scaffold to design highly selective, potent inhibitors across a variety of critical therapeutic targets.
References
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Discovery of N-Isoxazolyl Biphenylsulfonamides as Potent Dual Angiotensin II and Endothelin A Receptor Antagonists . Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
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Synthesis and biological evaluation of 4'-[(benzimidazole-1-yl)methyl]biphenyl-2-sulfonamide derivatives as dual angiotensin II/endothelin A receptor antagonists . Bioorganic & Medicinal Chemistry (PubMed/NIH). URL:[Link]
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Design, synthesis, and biological evaluation of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives as potential antihypertensive candidates . Bioorganic & Medicinal Chemistry (PubMed/NIH). URL:[Link]
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Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin . International Journal of Molecular Sciences (PMC/NIH). URL:[Link]
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PubChemLite - 2-methyl-6-phenylbenzene-1-sulfonamide (C13H13NO2S) . University of Luxembourg. URL: [Link]
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- 3. Synthesis and biological evaluation of 4'-[(benzimidazole-1-yl)methyl]biphenyl-2-sulfonamide derivatives as dual angiotensin II/endothelin A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives as potential antihypertensive candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
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